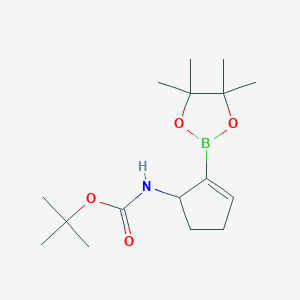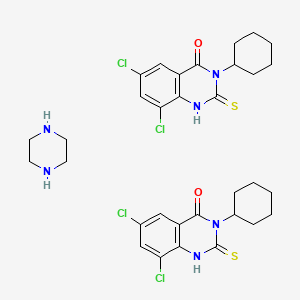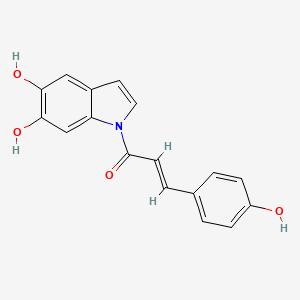
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of both indole and phenyl groups, which are connected by a propenone linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dihydroxyindole and 4-hydroxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 5,6-dihydroxyindole and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the propenone linker.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the propenone linker to a saturated propyl linker.
Substitution: The hydroxyl groups on the indole and phenyl rings can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Electrophiles: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation Products:
Reduction Products: Saturated derivatives that may exhibit different biological activities.
Substitution Products: Functionalized derivatives with enhanced properties for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine
Research may explore its use as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry
The compound’s unique properties may find applications in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism by which (E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Curcumin: A phenolic compound with anti-inflammatory and antioxidant activities.
Resveratrol: A stilbene derivative with potential health benefits.
Uniqueness
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one is unique due to its combination of indole and phenyl groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H13NO4 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
(E)-1-(5,6-dihydroxyindol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H13NO4/c19-13-4-1-11(2-5-13)3-6-17(22)18-8-7-12-9-15(20)16(21)10-14(12)18/h1-10,19-21H/b6-3+ |
InChI-Schlüssel |
FXRINUVHNQLUQK-ZZXKWVIFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)N2C=CC3=CC(=C(C=C32)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)N2C=CC3=CC(=C(C=C32)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12933339.png)
![tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
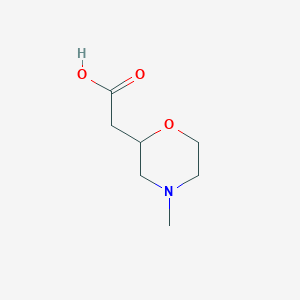
![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)
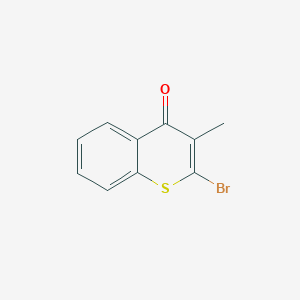
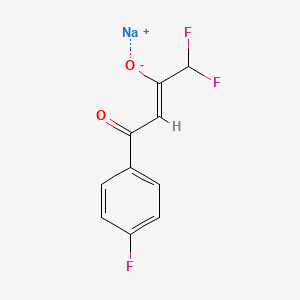
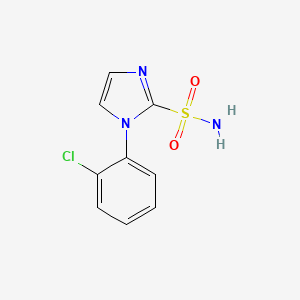
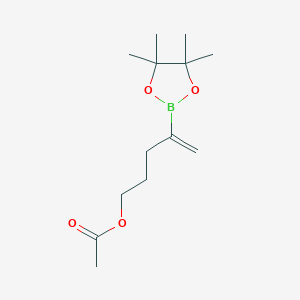


![[(3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B12933392.png)
